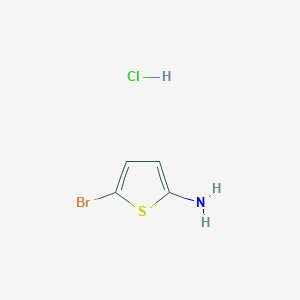
5-Bromothiophen-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophen-2-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a bromine atom at the 5-position and an amine group at the 2-position of a thiophene ring, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophen-2-amine hydrochloride typically involves the bromination of thiophene followed by amination. One common method includes the bromination of thiophene to yield 5-bromothiophene, which is then subjected to amination using ammonia or an amine source under suitable conditions to produce 5-Bromothiophen-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothiophen-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
5-Bromothiophen-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromothiophen-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chlorothiophen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-Iodothiophen-2-amine:
Uniqueness
5-Bromothiophen-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts where other halogenated thiophenes may not be as effective.
Propriétés
Formule moléculaire |
C4H5BrClNS |
|---|---|
Poids moléculaire |
214.51 g/mol |
Nom IUPAC |
5-bromothiophen-2-amine;hydrochloride |
InChI |
InChI=1S/C4H4BrNS.ClH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H |
Clé InChI |
YOLFWONWGQDGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
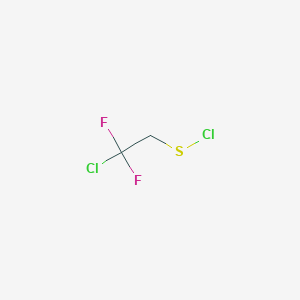
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

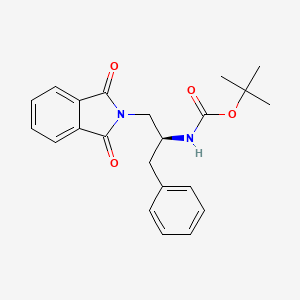
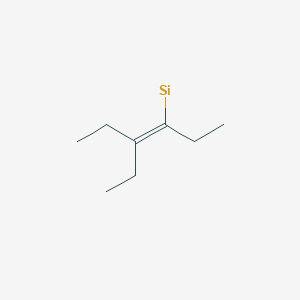

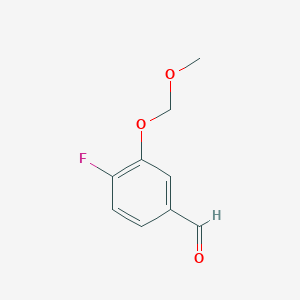



![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
